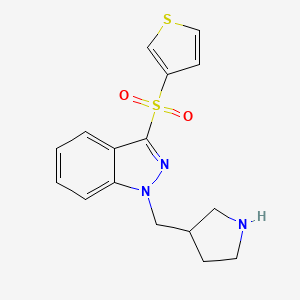![molecular formula C8H16O2Si B12521064 1,7-Dioxa-6-silaspiro[5.5]undecane CAS No. 696585-48-5](/img/structure/B12521064.png)
1,7-Dioxa-6-silaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dioxa-6-silaspiro[5.5]undecane is a unique spiro compound characterized by its distinctive structure, which includes both oxygen and silicon atoms within its spirocyclic framework. This compound is part of a broader class of spiro compounds that have garnered significant interest due to their intriguing conformational and configurational properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dioxa-6-silaspiro[5.5]undecane typically involves the reaction of dichlorosilane with 2-methylhex-5-en-2-ol, followed by intramolecular hydrosilylation catalyzed by B(C6F5)3 . This method ensures the formation of the spirocyclic structure with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dioxa-6-silaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of silanol derivatives.
Reduction: Reduction reactions typically involve the use of hydride donors, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon center, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents or organometallic compounds
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,7-Dioxa-6-silaspiro[5.5]undecane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a scaffold in the design of new pharmaceuticals.
Industry: Utilized in the production of UV-curable polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,7-Dioxa-6-silaspiro[5.5]undecane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and oxygen atoms. These atoms can form stable bonds with other elements, facilitating the formation of complex molecular structures. The compound’s unique spirocyclic structure also contributes to its stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dioxane-1,3-dithiane spiranes
- Bis(1,3-oxathiane) spiranes
- 1,3-Dioxane-1,3-dithiane derivatives
Uniqueness
1,7-Dioxa-6-silaspiro[5.5]undecane stands out due to the presence of both silicon and oxygen atoms in its spirocyclic structure, which imparts unique chemical and physical properties. This distinguishes it from other similar compounds that may only contain oxygen or sulfur atoms .
Propriétés
Numéro CAS |
696585-48-5 |
|---|---|
Formule moléculaire |
C8H16O2Si |
Poids moléculaire |
172.30 g/mol |
Nom IUPAC |
1,7-dioxa-6-silaspiro[5.5]undecane |
InChI |
InChI=1S/C8H16O2Si/c1-3-7-11(9-5-1)8-4-2-6-10-11/h1-8H2 |
Clé InChI |
ZLWWUPKFIRNKSN-UHFFFAOYSA-N |
SMILES canonique |
C1CC[Si]2(CCCCO2)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



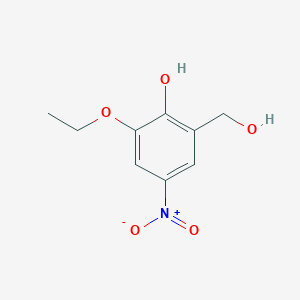
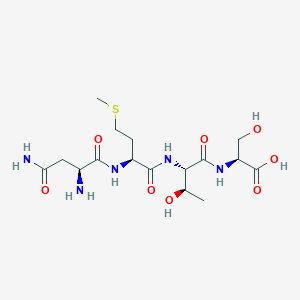
![Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-](/img/structure/B12520998.png)
![(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione](/img/structure/B12521007.png)

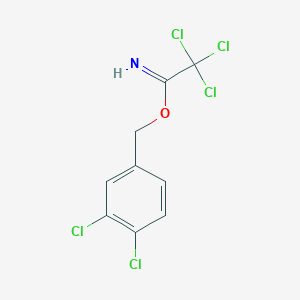
![1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12521019.png)
![Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]-](/img/structure/B12521026.png)
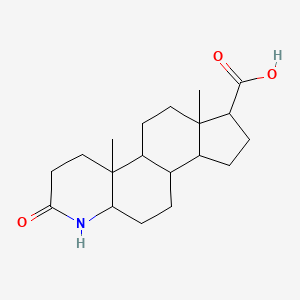


![2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile](/img/structure/B12521059.png)
